Home > Products > Screening Compounds P98458 > 5-fluoro-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)pyrimidin-4-amine
5-fluoro-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)pyrimidin-4-amine -

5-fluoro-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)pyrimidin-4-amine

Catalog Number: EVT-4662948
CAS Number:
Molecular Formula: C9H10FN5
Molecular Weight: 207.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

While the provided literature does not explicitly detail the synthesis of 5-fluoro-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)pyrimidin-4-amine, it suggests that it can be synthesized through conventional organic synthesis methods. For example, similar compounds like PF-06459988 [] and PF-06747775 [], which also contain a 1-methyl-1H-pyrazol-4-yl substituent, have been synthesized and their procedures could potentially be adapted. These procedures generally involve multi-step reactions, including substitution reactions, coupling reactions, and deprotection steps.

Applications
  • EGFR Inhibitors: Compounds like PF-06459988 [] and PF-06747775 [] have shown potent inhibition of EGFR mutants, particularly those harboring the T790M mutation, which is often associated with resistance to first-generation EGFR inhibitors.
  • ERK1/2 Inhibitors: Compounds like GDC-0994 [] demonstrate selective inhibition of ERK1/2, key components of the RAS/RAF/MEK/ERK signaling pathway often implicated in cancer development and progression.
  • MET Inhibitors: AMG 337 [] exhibits potent and selective inhibition of MET, a receptor tyrosine kinase implicated in various cancers.
  • JAK1 Inhibitors: AZD4205 [] acts as a highly selective JAK1 inhibitor, targeting a key player in cytokine signaling and potentially offering therapeutic benefits in diseases driven by constitutive JAK/STAT pathway activation.
  • AKT Inhibitors: Hu7691 [] demonstrates potent and selective inhibition of AKT, a serine/threonine kinase involved in cell growth, proliferation, and survival, with potential applications in cancer treatment.

PF-06459988

Compound Description: PF-06459988 is a third-generation irreversible inhibitor designed to target T790M-containing double mutant epidermal growth factor receptors (EGFRs). It exhibits high potency and specificity towards drug-resistant double mutants (L858R/T790M, Del/T790M) while demonstrating minimal activity against wild-type EGFR. []

Relevance: PF-06459988 shares a crucial structural feature with 5-fluoro-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)pyrimidin-4-amine: the presence of a 1-methyl-1H-pyrazol-4-yl moiety. This shared element suggests a potential common binding motif for interacting with kinase targets. The difference lies in the core structure where the target compound incorporates a pyrimidine ring while PF-06459988 utilizes a pyrrolo[2,3-d]pyrimidine scaffold. This comparison highlights how modifications to the core structure can significantly alter target selectivity and pharmacological properties. []

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

Compound Description: GDC-0994 (22) is an orally bioavailable small molecule inhibitor that selectively targets extracellular signal-regulated kinase 1/2 (ERK1/2) kinase activity. []

N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775)

Compound Description: PF-06747775 (21) is a potent irreversible inhibitor specifically developed to target oncogenic EGFR mutants, with a focus on improved kinome selectivity compared to earlier inhibitors. []

Relevance: PF-06747775 and 5-fluoro-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)pyrimidin-4-amine share a common structural motif: a (1-methyl-1H-pyrazol-4-yl)amino group. This structural similarity underscores the importance of this group in binding to the kinase domain of EGFR. The primary difference lies in the core structure, with PF-06747775 featuring a purine scaffold and 5-fluoro-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)pyrimidin-4-amine incorporating a pyrimidine ring. This comparison highlights how varying the core heterocycle while maintaining key substituents can be a strategy to optimize for potency and selectivity within a specific kinase target family. []

AMG 337

Compound Description: AMG 337 (23) is a potent and selective inhibitor of the mesenchymal epithelial transition factor (MET) kinase. This compound demonstrates nanomolar inhibition of MET kinase activity and has shown significant antitumor activity in preclinical models. []

Relevance: AMG 337 and 5-fluoro-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)pyrimidin-4-amine share a key structural element: the 1-methyl-1H-pyrazol-4-yl moiety. Although the core structures differ - AMG 337 utilizes a [, , ]triazolo[4,3-a]pyridine scaffold while the target compound incorporates a pyrimidine - the presence of this shared moiety suggests its potential importance in interacting with the ATP-binding site of kinases. This comparison highlights how similar substituents can be found in compounds targeting different kinases, emphasizing the importance of exploring a wide chemical space for optimal selectivity. []

4-(2-Fluoro-4-[11C]methoxyphenyl)-5-((1-methyl-1H-pyrazol-3-yl)methoxy)picolinamide ([11C]MG2-1812)

Compound Description: [11C]MG2-1812 (5i) is a PET ligand developed for imaging the metabotropic glutamate receptor subtype 2 (mGlu2) in the brain. It displays high potency and selectivity for mGlu2 and demonstrates favorable properties for PET imaging. [, ]

Properties

Product Name

5-fluoro-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)pyrimidin-4-amine

IUPAC Name

5-fluoro-N-methyl-2-(1-methylpyrazol-4-yl)pyrimidin-4-amine

Molecular Formula

C9H10FN5

Molecular Weight

207.21 g/mol

InChI

InChI=1S/C9H10FN5/c1-11-9-7(10)4-12-8(14-9)6-3-13-15(2)5-6/h3-5H,1-2H3,(H,11,12,14)

InChI Key

HMIONMRFSGKPAI-UHFFFAOYSA-N

SMILES

CNC1=NC(=NC=C1F)C2=CN(N=C2)C

Canonical SMILES

CNC1=NC(=NC=C1F)C2=CN(N=C2)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.